molecular formula C16H19NO5 B14235948 8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid CAS No. 347839-46-7

8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid

Cat. No.: B14235948
CAS No.: 347839-46-7
M. Wt: 305.32 g/mol
InChI Key: MKQVPWCSXMYLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the octaneperoxoic acid moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid undergoes various chemical reactions, including:

Scientific Research Applications

8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octaneperoxoic acid can be compared with other phthalimide derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

347839-46-7

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

8-(1,3-dioxoisoindol-2-yl)octaneperoxoic acid

InChI

InChI=1S/C16H19NO5/c18-14(22-21)10-4-2-1-3-7-11-17-15(19)12-8-5-6-9-13(12)16(17)20/h5-6,8-9,21H,1-4,7,10-11H2

InChI Key

MKQVPWCSXMYLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCC(=O)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.